molecular formula C18H17N3O3S B2695794 (2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-nitrophenyl)methanone CAS No. 862826-88-8

(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-nitrophenyl)methanone

Cat. No. B2695794
CAS RN: 862826-88-8
M. Wt: 355.41
InChI Key: RIAOJUNRNHLMGQ-UHFFFAOYSA-N
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Description

(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-nitrophenyl)methanone is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is of interest due to its unique chemical structure and potential biological effects. In

Scientific Research Applications

Antimicrobial and Antioxidant Properties

  • A study synthesized derivatives of nitrobenzofuran and phenylmethanone, evaluating their antimicrobial, antioxidant, and docking properties. This research indicates the potential for similar compounds to serve in the development of new antimicrobial and antioxidant agents, showcasing a methodology for synthesizing and characterizing novel benzofuran derivatives (Rashmi et al., 2014).

Luminescence Sensitization

  • Thiophenyl-derivatized nitrobenzoic acid ligands were evaluated as sensitizers for Eu(III) and Tb(III) luminescence, highlighting the ability of related compounds to enhance luminescence efficiency. The study's findings on solution and solid-state species characterization may be relevant for understanding the luminescent properties of structurally related compounds (Viswanathan & Bettencourt-Dias, 2006).

Enzyme Inhibition for Diabetes Management

  • Hindered phenolic aminothiazoles were synthesized, including compounds with a thiazole moiety, for their inhibition activity on carbohydrate hydrolyzing enzymes, which are crucial for diabetes management. This research demonstrated the potential of such compounds for α-glucosidase and α-amylase inhibition, offering insights into the development of diabetes treatments (Satheesh et al., 2017).

Photochemical Reaction Mechanisms

  • The study on the photochemical reaction mechanisms of 2-nitrobenzyl compounds, including their application in releasing bioactive compounds, could provide a foundation for understanding the photochemical behaviors of structurally related nitrophenyl methanones. Such insights are valuable for designing light-sensitive therapeutic agents (Il'ichev et al., 2004).

Synthesis and Characterization of Novel Compounds

  • Research on the synthesis and characterization of novel compounds, such as bromophenol derivatives and their antioxidant properties, suggests that similar chemical structures can be potent antioxidants. This could imply the antioxidant potential of related nitrophenyl methanones, offering a pathway to developing antioxidant agents (Akbaba et al., 2013).

properties

IUPAC Name

[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-13-5-2-3-6-15(13)12-25-18-19-9-10-20(18)17(22)14-7-4-8-16(11-14)21(23)24/h2-8,11H,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIAOJUNRNHLMGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NCCN2C(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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